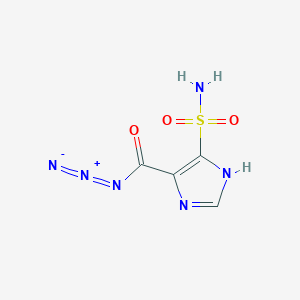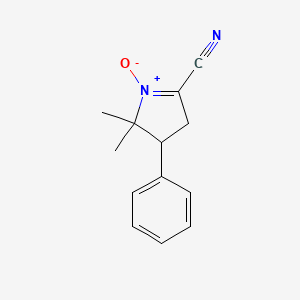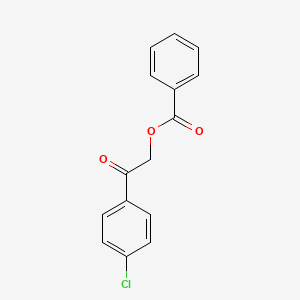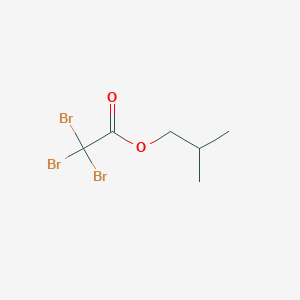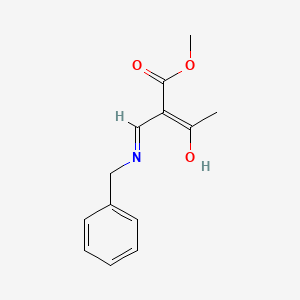
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a benzyliminomethyl group and a hydroxybutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate typically involves the condensation of benzylamine with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of a secondary amine.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-2-(benzylaminomethyl)-3-hydroxybut-2-enoate
- Methyl (E)-2-(benzyliminomethyl)-3-oxobut-2-enoate
Uniqueness
Methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate is unique due to the presence of both an imine and a hydroxy group in its structure. This combination allows for diverse chemical reactivity and potential applications that are not observed in similar compounds. The specific arrangement of functional groups also contributes to its distinct properties and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
methyl (E)-2-(benzyliminomethyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12(13(16)17-2)9-14-8-11-6-4-3-5-7-11/h3-7,9,15H,8H2,1-2H3/b12-10+,14-9? |
InChI-Schlüssel |
CKZZDLYJIYBLHZ-YBZLRGQVSA-N |
Isomerische SMILES |
C/C(=C(/C=NCC1=CC=CC=C1)\C(=O)OC)/O |
Kanonische SMILES |
CC(=C(C=NCC1=CC=CC=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



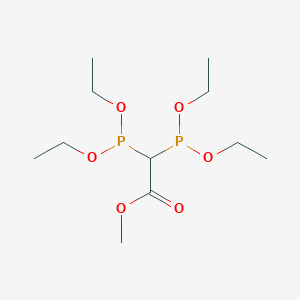


![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
